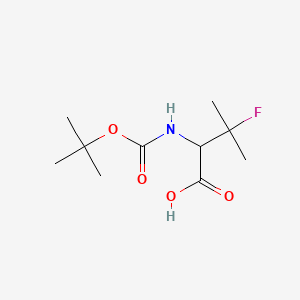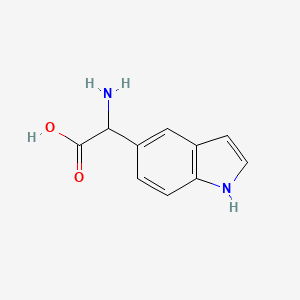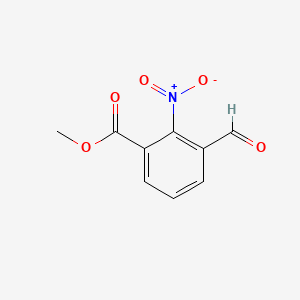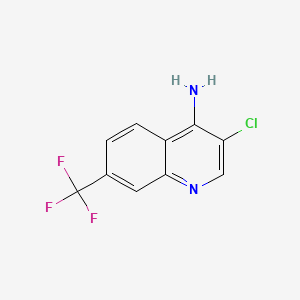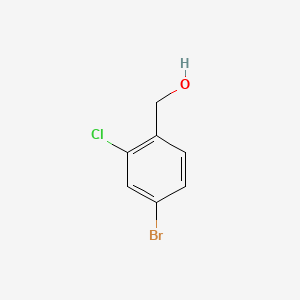
(4-Bromo-2-clorofenil)metanol
Descripción general
Descripción
“(4-Bromo-2-chlorophenyl)methanol” is a chemical compound with the molecular formula C7H6BrClO . It has a molecular weight of 221.479 g/mol . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2-chlorophenyl)methanol” is 1S/C7H6BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 . The compound has a density of 1.7±0.1 g/cm3 .
Physical And Chemical Properties Analysis
“(4-Bromo-2-chlorophenyl)methanol” has a density of 1.7±0.1 g/cm3 . The boiling point is 297.9±25.0 °C at 760 mmHg . The flash point is 134.0±23.2 °C . The compound has a LogP value of 2.35 .
Aplicaciones Científicas De Investigación
Intermediario en Síntesis Orgánica
“(4-Bromo-2-clorofenil)metanol” puede servir como intermedio en la síntesis orgánica {svg_1}. Esto significa que se puede utilizar en la producción de una amplia gama de otros productos químicos, contribuyendo a la síntesis de moléculas orgánicas complejas.
Producción de Pesticidas
Este compuesto se puede utilizar en la síntesis de pesticidas, como “propargita” y "bromoclopropeno" {svg_2}. Estos pesticidas se utilizan para controlar una variedad de plagas en la agricultura.
Aplicaciones Farmacéuticas
“this compound” también se puede utilizar en la síntesis de ciertos productos farmacéuticos, como el colesterol {svg_3}. Esto podría utilizarse potencialmente en el tratamiento de diversas afecciones de salud.
Fabricación de Tintes
En la industria de los tintes, “this compound” se puede utilizar como materia prima o intermedio. Los tintes específicos que se pueden producir dependerían de los otros reactivos utilizados en el proceso de síntesis {svg_4}.
Investigación y Desarrollo
En los laboratorios de investigación y desarrollo, “this compound” se puede utilizar como reactivo en diversas reacciones químicas. Sus propiedades pueden hacerlo útil para explorar nuevas rutas sintéticas o estudiar mecanismos de reacción {svg_5} {svg_6}.
Investigación sobre Seguridad y Manipulación
La investigación sobre la seguridad y manipulación de “this compound” también se puede considerar una aplicación. Comprender cómo manipular y almacenar este compuesto de forma segura es crucial para su uso en entornos industriales y de laboratorio {svg_7}.
Safety and Hazards
“(4-Bromo-2-chlorophenyl)methanol” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for (4-Bromo-2-chlorophenyl)methanol.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various biological activities
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, suggesting that (4-bromo-2-chlorophenyl)methanol may also interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that similar compounds have high gi absorption and are bbb permeant , which could suggest similar ADME properties for (4-Bromo-2-chlorophenyl)methanol.
Result of Action
Related compounds have been found to exhibit various biological activities , suggesting that (4-Bromo-2-chlorophenyl)methanol may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Bromo-2-chlorophenyl)methanol. For instance, flavonoids present in the environment can inhibit the photodegradation of similar compounds, thus potentially increasing the environmental risk . Additionally, the compound is known to be harmful by inhalation, in contact with skin, and if swallowed , indicating that exposure conditions can significantly impact its effects.
Propiedades
IUPAC Name |
(4-bromo-2-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVZCDJJABVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656359 | |
| Record name | (4-Bromo-2-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185315-48-4 | |
| Record name | (4-Bromo-2-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-2-chlorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


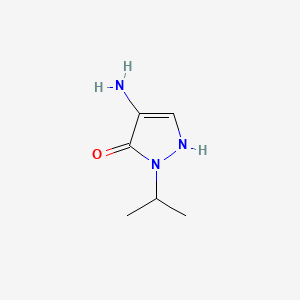
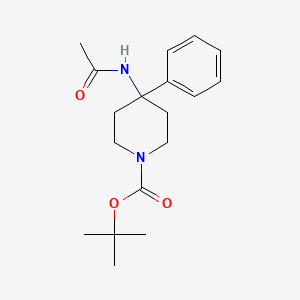
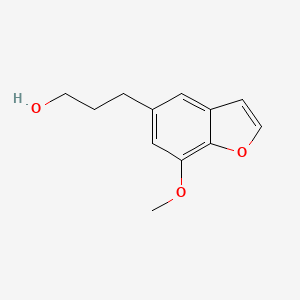
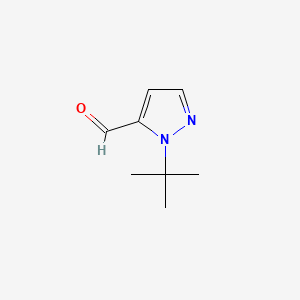
![8-Azabicyclo[3.2.1]octan-2-one,8-methyl-6-propyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)
